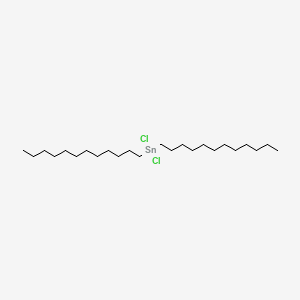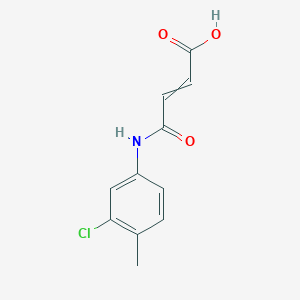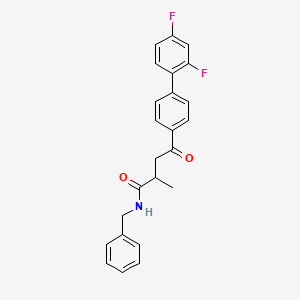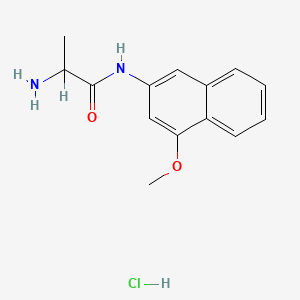
N-phenyl-3,5-bis(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-3,5-bis(trifluoromethyl)aniline: is a chemical compound with the molecular formula C14H9F6N . It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring, which significantly influences its chemical properties. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-3,5-bis(trifluoromethyl)aniline typically involves the reduction of 3,5-bis(trifluoromethyl)nitrobenzene. The process includes the following steps :
Reduction Reaction: 259g (1 mol) of 3,5-bis(trifluoromethyl)nitrobenzene is dissolved in 500g of ethyl acetate in a 1L autoclave.
Catalyst Addition: 5g of palladium-carbon is added as a catalyst.
Reaction Conditions: The temperature is raised to 60°C, and hydrogen pressure is maintained at 2MPa.
Reaction Time: The mixture is allowed to react for 20 hours.
Post-Reaction Processing: After the reaction, the mixture is cooled, filtered, concentrated, and distilled to obtain this compound with a purity of 98.5% and a yield of 87%.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-phenyl-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Reduction Reactions: The nitro group in its precursor can be reduced to an amine group.
Oxidation Reactions: It can undergo oxidation under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like halogens or nitrating agents under acidic conditions.
Reduction Reactions: Commonly use hydrogen gas in the presence of a palladium-carbon catalyst.
Oxidation Reactions: May involve oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include halogenated or nitrated derivatives.
Reduction Reactions: The primary product is this compound.
Oxidation Reactions: Oxidized derivatives depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
N-phenyl-3,5-bis(trifluoromethyl)aniline has several applications in scientific research :
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including Schiff bases and thiourea derivatives.
Material Science: Its unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Pharmaceuticals: It is explored for its potential use in drug development due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of N-phenyl-3,5-bis(trifluoromethyl)aniline involves its interaction with molecular targets through various pathways . The trifluoromethyl groups enhance its electron-withdrawing capability, making it a potent electrophile. This property allows it to participate in nucleophilic substitution reactions and form stable complexes with other molecules. The compound’s ability to stabilize transition states through hydrogen bonding also plays a crucial role in its reactivity.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Bis(trifluoromethyl)aniline
- N-phenyl-bis(trifluoromethanesulfonimide)
Comparison:
- 3,5-Bis(trifluoromethyl)aniline: This compound lacks the phenyl group attached to the nitrogen atom, making it less sterically hindered and potentially more reactive in certain substitution reactions .
- N-phenyl-bis(trifluoromethanesulfonimide): This compound contains sulfonimide groups instead of trifluoromethyl groups, which significantly alters its chemical properties and reactivity .
Uniqueness: N-phenyl-3,5-bis(trifluoromethyl)aniline is unique due to the presence of both phenyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
23917-96-6 |
|---|---|
Molekularformel |
C14H9F6N |
Molekulargewicht |
305.22 g/mol |
IUPAC-Name |
N-phenyl-3,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H9F6N/c15-13(16,17)9-6-10(14(18,19)20)8-12(7-9)21-11-4-2-1-3-5-11/h1-8,21H |
InChI-Schlüssel |
MBHKTLILAXTGER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B11956900.png)











